Sterebin A

Description

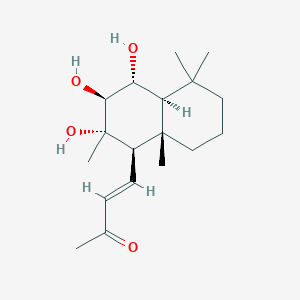

This compound is a natural product found in Stevia rebaudiana with data available.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-[(1R,2S,3S,4R,4aS,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O4/c1-11(19)7-8-12-17(4)10-6-9-16(2,3)14(17)13(20)15(21)18(12,5)22/h7-8,12-15,20-22H,6,9-10H2,1-5H3/b8-7+/t12-,13-,14+,15+,17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVJPXABQYFWPD-JOSLJWRDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/[C@@H]1[C@]2(CCCC([C@@H]2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701109561 | |

| Record name | (3E)-4-[(1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl]-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701109561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107647-14-3 | |

| Record name | (3E)-4-[(1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl]-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107647-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3E)-4-[(1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl]-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701109561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Architecture and Biological Landscape of Sterebin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterebin A, a naturally occurring diterpenoid found in the leaves of Stevia rebaudiana, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its stereochemical configuration. While specific quantitative data on its biological activities and detailed experimental protocols for its isolation remain elusive in publicly accessible literature, this document consolidates the current understanding of its chemical nature and outlines general methodologies for the extraction of related compounds from its natural source. Furthermore, potential signaling pathways that may be modulated by this compound are discussed based on studies of structurally related compounds and extracts of Stevia rebaudiana.

Chemical Structure and Properties of this compound

This compound is classified as a labdane-type diterpene.[1] Its systematic IUPAC name is (E)-4-[(1R,2S,3S,4R,4aS,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one. The molecular formula of this compound is C₁₈H₃₀O₄, with a molecular weight of approximately 310.43 g/mol .[1] The structure is characterized by a decalin ring system substituted with multiple hydroxyl groups and a butenone side chain. The stereochemistry of this compound has been determined as (1R,2S,3S,4R,4aS,8aS), indicating a specific three-dimensional arrangement of its atoms.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (E)-4-[(1R,2S,3S,4R,4aS,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one |

| Molecular Formula | C₁₈H₃₀O₄ |

| Molecular Weight | 310.43 g/mol |

| CAS Number | 107647-14-3 |

| Class | Labdane-type diterpene |

| Stereochemistry | (1R,2S,3S,4R,4aS,8aS) |

Experimental Protocols: Isolation of this compound from Stevia rebaudiana

General Protocol for Extraction of Diterpenoids from Stevia rebaudiana

-

Drying and Grinding: Freshly collected leaves of Stevia rebaudiana are air-dried or oven-dried at a low temperature (e.g., 40-50°C) to preserve the chemical integrity of the constituents. The dried leaves are then ground into a fine powder to increase the surface area for efficient extraction.[2]

-

Solvent Extraction: The powdered leaf material is subjected to extraction with a suitable organic solvent. Methanol or ethanol (typically 70-100%) are commonly used.[3][4] The extraction can be performed using various techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction. The process is usually repeated multiple times to ensure complete extraction of the compounds.

-

Solvent Removal: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common method involves partitioning between water and a non-polar solvent like n-hexane to remove lipids and chlorophyll, followed by extraction of the aqueous layer with a more polar solvent like ethyl acetate or n-butanol.

-

Chromatographic Purification: The resulting fractions are further purified using chromatographic techniques. Column chromatography using silica gel or other stationary phases is a common method. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically employed to separate the individual compounds.

-

Final Purification: Fractions containing the compound of interest are collected and may require further purification by techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain pure this compound.

Workflow for a Generic Isolation Protocol

Biological Activities and Potential Signaling Pathways

While specific quantitative data such as IC₅₀ values for this compound's biological activities are not available in the reviewed literature, general anti-inflammatory and antioxidant properties have been attributed to it.[1] Extracts of Stevia rebaudiana and its constituent compounds have been reported to modulate key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Activity and the NF-κB Pathway

Chronic inflammation is linked to the pathogenesis of numerous diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[5] Upon activation by various stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[6][7] Stevioside and its aglycone steviol, compounds also found in Stevia rebaudiana, have been shown to suppress the production of these pro-inflammatory cytokines in Caco-2 cells by inhibiting the IκBα/NF-κB signaling pathway.[8] It is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism.

Hypothesized NF-κB Inhibition by this compound

Antioxidant Activity and the Nrf2 Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, contributes to cellular damage and various diseases. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of the cellular antioxidant response.[9] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[9][10] While direct evidence for this compound's effect on the Nrf2 pathway is lacking, other natural compounds with antioxidant properties have been shown to activate this pathway.[9][10]

Hypothesized Nrf2 Activation by this compound

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[11][12] The pathway consists of a series of protein kinases that phosphorylate and activate one another. Dysregulation of the MAPK pathway is implicated in various diseases, including cancer. Some studies on Stevia rebaudiana extracts have suggested a modulatory effect on MAPK signaling.[13] However, the specific role of this compound in this pathway has not been elucidated. Further research is required to determine if this compound interacts with and modulates the activity of key kinases in the MAPK cascade.

Conclusion and Future Directions

This compound presents an interesting chemical scaffold with potential biological activities. This guide has summarized its known chemical structure and properties. However, a significant gap exists in the literature regarding specific quantitative data on its bioactivities and detailed, reproducible experimental protocols for its isolation. Future research should focus on:

-

Isolation and Characterization: Development and publication of a standardized, detailed protocol for the isolation of this compound from Stevia rebaudiana to facilitate further research.

-

Quantitative Biological Evaluation: Systematic in vitro and in vivo studies to determine the IC₅₀ or EC₅₀ values of this compound for its anti-inflammatory and antioxidant activities.

-

Mechanism of Action Studies: Investigation into the direct effects of this compound on the NF-κB, Nrf2, and MAPK signaling pathways to elucidate its molecular mechanisms of action.

Addressing these research gaps will be crucial in fully understanding the therapeutic potential of this compound and its prospects for drug development.

References

- 1. Buy this compound | 107647-14-3 [smolecule.com]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. Isolation of phytochemical constituents from Stevia rebaudiana (Bert.) and evaluation of their anticancer, antimicrobial and antioxidant properties via in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting NF-κB Signaling by Calebin A, a Compound of Turmeric, in Multicellular Tumor Microenvironment: Potential Role of Apoptosis Induction in CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and immunomodulatory activities of stevioside and steviol on colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MAPK modulation of yeast pheromone signaling output and the role of phosphorylation sites in the scaffold protein Ste5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MAPK modulation of yeast pheromone signaling output and the role of phosphorylation sites in the scaffold protein Ste5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of mitogen-activated protein kinases (MAPK) activity in response to different immune stimuli in haemocytes of the common periwinkle Littorina littorea - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Natural Occurrence of Sterebin A: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, natural sources, and isolation of Sterebin A, a bisnorditerpenoid found in the leaves of Stevia rebaudiana. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Executive Summary

This compound, a member of the sterebin family of diterpenoids, was first identified in the late 1980s from the leaves of Stevia rebaudiana Bertoni. This plant, renowned for its sweet-tasting steviol glycosides, also produces a variety of other secondary metabolites, including the sterebins. This guide details the initial discovery and outlines the experimental procedures for the extraction and isolation of this compound from its natural source. Additionally, it summarizes the known biological activities of this compound, including its potential anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.

Discovery and Natural Sources

This compound was first isolated and identified by Oshima and colleagues from the leaves of Stevia rebaudiana.[1] The initial research in the late 1980s led to the characterization of a series of eight structurally related bisnorditerpenoids designated as Sterebins A through H.[1] Stevia rebaudiana, a perennial shrub native to South America, remains the primary and most well-documented natural source of this compound.

Quantitative Data

The yields of Sterebins A-D and E-H from the dried leaves of Stevia rebaudiana have been reported by Oshima et al. The quantitative data is summarized in the table below.

| Compound | Yield (% w/w) | Reference |

| This compound | 0.001 | Oshima et al., 1986 |

| Sterebin B | 0.0009 | Oshima et al., 1986 |

| Sterebin C | 0.0003 | Oshima et al., 1986 |

| Sterebin D | 0.0004 | Oshima et al., 1986 |

| Sterebin E | 0.002 | Oshima et al., 1988 |

| Sterebin F | 0.003 | Oshima et al., 1988 |

| Sterebin G | 0.0002 | Oshima et al., 1988 |

| Sterebin H | 0.0002 | Oshima et al., 1988 |

Experimental Protocols: Isolation of this compound

The isolation of this compound from the leaves of Stevia rebaudiana involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on methods for isolating diterpenoids from this plant.

Materials:

-

Dried and powdered leaves of Stevia rebaudiana

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

n-Butanol (n-BuOH)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform-methanol mixtures)

-

High-Performance Liquid Chromatography (HPLC) system for final purification

Procedure:

-

Extraction:

-

The dried and powdered leaves of Stevia rebaudiana are subjected to exhaustive extraction with hot methanol.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude residue.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with chloroform and n-butanol. This step separates compounds based on their polarity. Sterebins, being moderately polar, are expected to be enriched in the n-butanol fraction.

-

-

Column Chromatography:

-

The n-butanol fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of increasing polarity, typically using mixtures of chloroform and methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with the characteristic mobility of sterebins.

-

-

Purification:

-

Fractions enriched with this compound are further purified using repeated column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Caption: this compound's proposed inhibition of the NF-κB pathway.

Antioxidant Activity via Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, inducing their expression. This compound is believed to promote antioxidant effects by activating the Nrf2 signaling pathway.

The following diagram depicts the proposed activation of the Nrf2 pathway by this compound.

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

Influence on Glucose Metabolism via Insulin Signaling Pathway

Preliminary evidence suggests that this compound may influence glucose metabolism. The insulin signaling pathway is central to maintaining glucose homeostasis. Insulin binding to its receptor initiates a cascade of phosphorylation events, leading to the activation of phosphatidylinositol 3-kinase (PI3K) and subsequently Akt (also known as protein kinase B). Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake. While the precise mechanism is still under investigation, this compound may modulate key components of this pathway.

The diagram below outlines the key steps of the insulin signaling pathway and a hypothetical point of intervention for this compound.

Caption: Hypothetical modulation of the insulin signaling pathway by this compound.

Conclusion

This compound, a bisnorditerpenoid from Stevia rebaudiana, represents an interesting natural product with potential therapeutic applications. Its discovery and isolation have paved the way for further investigation into its biological activities. The preliminary evidence suggesting its role in modulating key signaling pathways warrants more in-depth research to fully elucidate its mechanisms of action and therapeutic potential.

References

Biosynthesis Pathway of Sterebin A in Stevia rebaudiana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stevia rebaudiana is renowned for its production of intensely sweet diterpenoid steviol glycosides. However, the plant's metabolic machinery also synthesizes a diverse array of other secondary metabolites, including the sesquiterpenoid Sterebin A. While the biosynthesis of steviol glycosides is well-documented, the pathway leading to this compound remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding and a putative biosynthetic pathway for this compound. It addresses the classification of this compound, details the foundational steps of sesquiterpenoid synthesis in Asteraceae, and proposes the subsequent enzymatic modifications leading to the final compound. Furthermore, this document collates relevant quantitative data for related compounds and outlines detailed experimental protocols for the extraction, quantification, and structural elucidation of sesquiterpenoids, which can be adapted for the study of this compound. This guide is intended to serve as a foundational resource for researchers investigating the secondary metabolism of Stevia rebaudiana and for professionals interested in the potential applications of its lesser-known bioactive compounds.

Introduction to this compound

This compound is a naturally occurring oxygenated organic compound isolated from the leaves of Stevia rebaudiana.[1] While often found alongside the well-known sweet-tasting steviol glycosides, this compound belongs to a different class of terpenoids. Its chemical formula is C₁₈H₃₀O₄.[1] There is some inconsistency in its classification in the literature; while its carbon skeleton (C18) does not strictly fit the C15 definition of a sesquiterpenoid, it is frequently categorized as such in chemical databases due to its structural motifs and likely biosynthetic origin from a C15 precursor.[2] This guide will proceed with the hypothesis that this compound is a modified sesquiterpenoid.

The biosynthesis of terpenoids in plants is of significant interest due to their vast structural diversity and wide range of biological activities, including anti-inflammatory and metabolic-modulating properties.[2] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for exploring its pharmacological properties.

Putative Biosynthesis Pathway of this compound

The specific enzymatic steps leading to this compound in Stevia rebaudiana have not been experimentally determined. However, based on the well-established principles of sesquiterpenoid biosynthesis in the Asteraceae family, a putative pathway can be proposed.[3] This pathway begins in the cytoplasm with the mevalonate (MVA) pathway, which synthesizes the universal C5 building blocks of all isoprenoids.

The Mevalonate (MVA) Pathway: Synthesis of Farnesyl Pyrophosphate (FPP)

The initial steps of the pathway are dedicated to the synthesis of farnesyl pyrophosphate (FPP), the direct C15 precursor to all sesquiterpenoids.

-

Acetyl-CoA to Mevalonate: The pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then reduced to mevalonate by HMG-CoA reductase (HMGR), a key regulatory enzyme.

-

Mevalonate to Isopentenyl Pyrophosphate (IPP): Mevalonate is subsequently phosphorylated twice and then decarboxylated to yield isopentenyl pyrophosphate (IPP).

-

Isomerization to Dimethylallyl Pyrophosphate (DMAPP): IPP is isomerized to dimethylallyl pyrophosphate (DMAPP) by IPP isomerase.

-

Chain Elongation to Farnesyl Pyrophosphate (FPP): Two molecules of IPP are sequentially condensed with one molecule of DMAPP by farnesyl pyrophosphate synthase (FPPS) to produce the C15 compound, farnesyl pyrophosphate (FPP).

Cyclization of FPP and Formation of the Sesquiterpenoid Skeleton

The diversification of sesquiterpenoids begins with the cyclization of the linear FPP molecule, catalyzed by a diverse family of enzymes known as sesquiterpene synthases (sesqui-TPSs).[4] For this compound, which possesses a decahydronaphthalene ring system, the cyclization of FPP is a critical step.

-

Ionization of FPP: A sesqui-TPS initiates the reaction by catalyzing the removal of the pyrophosphate group from FPP, generating a farnesyl carbocation.

-

Cyclization Cascade: This reactive carbocation then undergoes a series of intramolecular cyclizations. The formation of a decahydronaphthalene skeleton likely proceeds through a germacrenyl cation intermediate, followed by further ring closures.[5] The specific sesqui-TPS in Stevia rebaudiana responsible for this transformation has not yet been identified.

Post-Cyclization Modifications: Oxidation and Acylation

Following the formation of the core carbocyclic skeleton, a series of oxidative modifications are required to produce the final structure of this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s) and other tailoring enzymes.

-

Hydroxylation: The decahydronaphthalene skeleton is hydroxylated at positions C-2, C-3, and C-4.[2] This is likely carried out by one or more specific CYP450 enzymes.

-

Formation of the Butenone Side Chain: The C18 structure of this compound suggests the addition of a three-carbon unit to the C15 sesquiterpenoid backbone. This could occur through the acylation of the skeleton with a precursor like acetoacetyl-CoA, followed by subsequent enzymatic modifications to form the conjugated butenone moiety. The precise mechanism and enzymes involved in this step are currently unknown.

Visualizing the Putative Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound.

Caption: A putative biosynthetic pathway for this compound in Stevia rebaudiana.

Quantitative Data

As of the date of this publication, there is no specific quantitative data available in the literature for this compound concentrations in Stevia rebaudiana. However, studies have quantified other sesquiterpenoids in Stevia and related Asteraceae species. This data, presented below, can serve as a proxy for understanding the general accumulation levels of such compounds.

Table 1: Quantitative Analysis of Sesquiterpenoids in Stevia rebaudiana and Related Species.

| Compound | Plant Species | Tissue | Concentration | Analytical Method | Reference |

| β-Farnesene | Stevia rebaudiana | Stems | 52.53% of total VOCs | GC-MS | [6] |

| Himachalol | Stevia rebaudiana | Roots | 21.00% of total VOCs | GC-MS | [6] |

| β-Sesquiphellandrene | Stevia rebaudiana | Roots | 15.91% of total VOCs | GC-MS | [6] |

| Atractylone | Atractylodes lancea | Rhizomes | 0.12 - 1.25 mg/g | GC-MS | [1] |

| Hinesol | Atractylodes lancea | Rhizomes | 0.25 - 2.58 mg/g | GC-MS | [1] |

| β-Eudesmol | Atractylodes lancea | Rhizomes | 0.33 - 3.84 mg/g | GC-MS | [1] |

VOCs: Volatile Organic Compounds

Experimental Protocols

The following protocols are standard methods for the extraction, quantification, and structural elucidation of sesquiterpenoids from plant tissues and can be adapted for the study of this compound.

Extraction of Sesquiterpenoids

This protocol describes a general method for the extraction of sesquiterpenoids from Stevia rebaudiana leaves.

-

Sample Preparation: Harvest fresh leaves of Stevia rebaudiana and immediately freeze them in liquid nitrogen. Lyophilize the frozen leaves to dryness and then grind them into a fine powder.

-

Solvent Extraction: Macerate 10 g of the dried leaf powder in 100 mL of methanol at room temperature for 24 hours.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanol extract.

-

Liquid-Liquid Partitioning: Resuspend the crude extract in 50 mL of water and partition it three times with an equal volume of n-hexane to separate nonpolar compounds, including many sesquiterpenoids.

-

Final Concentration: Combine the n-hexane fractions and evaporate to dryness under a stream of nitrogen gas. The resulting residue contains the enriched sesquiterpenoid fraction.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the quantification of sesquiterpenoids using GC-MS.

-

Sample Preparation: Dissolve the dried n-hexane extract in a known volume of GC-grade n-hexane.

-

GC-MS Conditions:

-

Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold for 10 minutes.

-

MS Interface Temperature: 280°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Identification and Quantification: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley). Quantify the compounds by creating a calibration curve with known concentrations of a suitable internal or external standard.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

For novel compounds or for confirmation of structure, NMR spectroscopy is essential.

-

Sample Purification: Purify the target compound from the extract using column chromatography (e.g., silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC).

-

NMR Sample Preparation: Dissolve a sufficient amount (typically 1-5 mg) of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

NMR Experiments: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

1D NMR: ¹H and ¹³C spectra to determine the number and types of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.

-

-

-

Data Analysis: Interpret the NMR data to piece together the complete chemical structure of the compound.[2]

Experimental Workflow

The following diagram outlines the logical workflow for the investigation of this compound.

Caption: A logical workflow for the study of this compound from extraction to pathway elucidation.

Conclusion and Future Perspectives

The biosynthesis of this compound in Stevia rebaudiana represents an intriguing and underexplored area of plant secondary metabolism. This guide has synthesized the available information to propose a putative biosynthetic pathway, leveraging the established knowledge of sesquiterpenoid synthesis in the Asteraceae family. The provided quantitative data for related compounds and the detailed experimental protocols offer a solid foundation for researchers to initiate investigations into this specific molecule.

Future research should focus on the following key areas:

-

Identification of Key Enzymes: Transcriptome analysis of Stevia rebaudiana coupled with functional genomics is needed to identify the specific sesquiterpene synthase(s) and cytochrome P450s involved in the biosynthesis of this compound.

-

Pathway Validation: In vitro and in vivo characterization of these candidate enzymes will be essential to validate the proposed pathway.

-

Quantitative Analysis: Development of a validated analytical method for the precise quantification of this compound in different tissues and developmental stages of Stevia rebaudiana is crucial.

-

Biological Activity: Elucidation of the biosynthetic pathway will facilitate the biotechnological production of this compound, enabling further investigation into its potential pharmacological activities.

By addressing these research gaps, a complete understanding of this compound biosynthesis can be achieved, potentially unlocking new avenues for metabolic engineering and drug discovery.

References

- 1. scielo.br [scielo.br]

- 2. Buy this compound | 107647-14-3 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Functional Characterization of Tissue-Specific Terpene Synthases in Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Sterebin A: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterebin A is a naturally occurring labdane-type diterpenoid found in the leaves of Stevia rebaudiana. While this plant is most famously known for its sweet-tasting steviol glycosides, it also produces a variety of other secondary metabolites with potential biological activities. This compound has garnered interest for its potential anti-inflammatory and metabolic regulatory properties. This technical guide provides a comprehensive overview of the known physical, chemical, and biological characteristics of this compound, intended to support further research and drug development efforts.

Physical and Chemical Properties

This compound is a crystalline solid with a defined molecular structure. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₀O₄ | [1][2] |

| Molecular Weight | 310.43 g/mol | [1] |

| IUPAC Name | (E)-4-[(1R,2S,3S,4R,4aS,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one | N/A |

| CAS Number | 107647-14-3 | [1] |

| Melting Point | 157-158 °C | N/A |

| Appearance | White crystalline powder | N/A |

| Water Solubility (estimated) | 121.6 mg/L at 25 °C | N/A |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. | [1] |

Table 1: Physical and Chemical Properties of this compound

Biological Activities and Mechanism of Action

Preliminary research suggests that this compound possesses anti-inflammatory properties and may play a role in regulating glucose metabolism. While direct and detailed mechanistic studies on this compound are limited, research on related diterpenoids from Stevia rebaudiana and other labdane diterpenes provides insights into its potential mechanisms of action.

Anti-inflammatory Activity

The anti-inflammatory effects of diterpenoids from Stevia rebaudiana are believed to be mediated, at least in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.

Influence on Glucose Metabolism

Extracts from Stevia rebaudiana have been shown to ameliorate insulin resistance by activating the insulin signaling pathway. This includes increasing the expression of key proteins such as the insulin receptor substrate (IRS), Akt (also known as Protein Kinase B), and glucose transporter type 4 (GLUT4).[4] While direct studies on this compound are needed, it is plausible that it contributes to these effects.

Experimental Protocols

In Vitro Anti-inflammatory Assay: Inhibition of Pro-inflammatory Cytokines in Macrophages

This protocol describes a general method to assess the ability of a compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Plating: Cells are seeded in 24-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept below 0.1%). Cells are pre-incubated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) to a final concentration of 1 µg/mL.

-

Incubation: The plates are incubated for 24 hours.

-

Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cell debris.

-

Cytokine Quantification: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration of this compound that causes 50% inhibition) is determined by plotting the percentage inhibition against the log of the compound concentration.

In Vitro Glucose Uptake Assay in Adipocytes or Myotubes

This protocol outlines a general method to evaluate the effect of a compound on glucose uptake in insulin-sensitive cell lines like 3T3-L1 adipocytes or C2C12 myotubes.

Methodology:

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes, or C2C12 myoblasts are differentiated into myotubes in appropriate multi-well plates.

-

Serum Starvation: Differentiated cells are washed with PBS and then incubated in serum-free medium for 2-4 hours to reduce basal glucose uptake.

-

Compound and Insulin Treatment: Cells are treated with various concentrations of this compound in the presence or absence of a sub-maximal concentration of insulin (e.g., 10 nM) for 30 minutes.

-

Glucose Uptake: A fluorescently labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to each well, and the cells are incubated for 30-60 minutes at 37°C.

-

Termination of Uptake: The uptake is stopped by washing the cells three times with ice-cold PBS.

-

Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths for 2-NBDG.

-

Data Analysis: The fluorescence intensity, which is proportional to the amount of glucose taken up by the cells, is compared between different treatment groups.

Conclusion and Future Directions

This compound is a labdane-type diterpenoid from Stevia rebaudiana with potential anti-inflammatory and glucose-regulating properties. The available data, primarily extrapolated from related compounds, suggests that its mechanism of action may involve the modulation of key signaling pathways such as NF-κB and the insulin signaling cascade. However, there is a clear need for further research to elucidate the specific molecular targets and detailed mechanisms of this compound. The experimental protocols provided in this guide offer a starting point for such investigations. Future studies should focus on direct experimental validation of the effects of purified this compound on these pathways, as well as in vivo studies to assess its therapeutic potential. Quantitative analysis of its solubility in various pharmaceutically relevant solvents would also be crucial for formulation development.

References

- 1. researchgate.net [researchgate.net]

- 2. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stevia (Stevia rebaudiana) extract ameliorates insulin resistance by regulating mitochondrial function and oxidative stress in the skeletal muscle of db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Known Biological Activities of Sterebin A

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for "Sterebin A" did not yield specific quantitative data (e.g., IC50 values) from peer-reviewed publications for its biological activities. The information presented herein is based on general statements from available online resources and provides standardized, detailed protocols for the types of experiments that would be conducted to ascertain such activities. The signaling pathways depicted are hypothetical, based on common mechanisms of anti-inflammatory and antioxidant compounds.

Introduction to this compound

This compound is a naturally occurring diterpenoid found in the leaves of Stevia rebaudiana. It belongs to the labdane class of diterpenes.[1] While Stevia rebaudiana is most known for its sweet-tasting steviol glycosides, other constituents like this compound are being explored for their potential therapeutic properties.[1] General scientific literature suggests that this compound may possess anti-inflammatory and antioxidant activities.[1][2] However, to date, there is a lack of in-depth, peer-reviewed studies providing quantitative data on these effects. This guide provides an overview of the reported activities and detailed protocols for assays that could be used to quantify the biological effects of this compound.

Reported Biological Activities

Anti-inflammatory Activity

Some scientific sources suggest that this compound has anti-inflammatory properties and may suppress the production of pro-inflammatory mediators in murine macrophages.[1] The proposed mechanism involves the modulation of inflammatory pathways by inhibiting pro-inflammatory cytokines.[1][2] However, specific quantitative data, such as the half-maximal inhibitory concentration (IC50), for this activity are not currently available in the public domain.

Antioxidant Activity

In vitro studies have suggested that this compound may possess antioxidant properties, potentially through free radical scavenging activity.[1] It is hypothesized that the compound may enhance the activity of antioxidant enzymes, thereby combating oxidative stress.[2] As with its anti-inflammatory activity, quantitative measures of its antioxidant capacity (e.g., ORAC, DPPH, or ABTS assay results) are not well-documented in scientific literature.

Anticancer Activity

There is currently a lack of specific data regarding the anticancer or cytotoxic properties of this compound against any cancer cell lines.

Quantitative Data Summary (Template)

Due to the absence of specific quantitative data for this compound in the literature, the following tables are provided as templates for how such data would be presented.

Table 1: Anti-inflammatory Activity of this compound (Hypothetical Data)

| Assay | Cell Line | Stimulant | IC50 (µM) | Positive Control | IC50 (µM) of Control |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Data Not Available | Dexamethasone | Data Not Available |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS (1 µg/mL) | Data Not Available | Indomethacin | Data Not Available |

| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | Data Not Available | Dexamethasone | Data Not Available |

| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | Data Not Available | Dexamethasone | Data Not Available |

Table 2: Antioxidant Activity of this compound (Hypothetical Data)

| Assay | IC50 (µg/mL) or ORAC Value | Positive Control | IC50 (µg/mL) or ORAC Value of Control |

| DPPH Radical Scavenging | Data Not Available | Ascorbic Acid | Data Not Available |

| ABTS Radical Scavenging | Data Not Available | Trolox | Data Not Available |

| Oxygen Radical Absorbance Capacity (ORAC) | Data Not Available | Trolox | Data Not Available |

Table 3: Cytotoxicity of this compound (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) after 48h | Positive Control | IC50 (µM) of Control |

| MCF-7 | Breast Cancer | Data Not Available | Doxorubicin | Data Not Available |

| A549 | Lung Cancer | Data Not Available | Cisplatin | Data Not Available |

| HeLa | Cervical Cancer | Data Not Available | Doxorubicin | Data Not Available |

| HepG2 | Liver Cancer | Data Not Available | Doxorubicin | Data Not Available |

Potential Mechanisms of Action & Signaling Pathways

Based on the general anti-inflammatory properties of similar natural compounds, this compound might exert its effects through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. The activation of MAPKs (e.g., p38, JNK, and ERK) can lead to the activation of transcription factors like AP-1, which also regulate the expression of pro-inflammatory genes.

Experimental Protocols

The following are detailed, standardized protocols for assays that would be used to determine the biological activities of this compound.

Anti-inflammatory Activity Assays

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

This assay quantifies the amount of PGE2 released into the cell culture medium.

Protocol:

-

Follow steps 1-3 of the Griess Assay protocol.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Perform the PGE2 measurement using a commercial ELISA kit according to the manufacturer's instructions.

-

Briefly, supernatant is added to a microplate pre-coated with a capture antibody.

-

A detection antibody conjugated to an enzyme is added, followed by a substrate.

-

The color development is stopped, and the absorbance is measured at the appropriate wavelength.

-

PGE2 concentration is determined from a standard curve.

This technique is used to detect the protein levels of iNOS and COX-2 in cell lysates.

Protocol:

-

Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

-

Determine protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Antioxidant Activity Assays

Protocol:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution in a 96-well plate.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity: [(Abs_control - Abs_sample) / Abs_control] x 100.

-

Ascorbic acid or Trolox is used as a positive control.

Protocol:

-

Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 20 µL of various concentrations of this compound to 180 µL of the diluted ABTS solution.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity as in the DPPH assay.

-

Trolox is used as a positive control.

Cytotoxicity Assay (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Protocol:

-

Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage of the untreated control.

Conclusion

This compound is a diterpenoid from Stevia rebaudiana with potential anti-inflammatory and antioxidant properties. However, the current body of scientific literature lacks specific quantitative data to substantiate these claims and to fully characterize its biological activities. The experimental protocols and hypothetical signaling pathways provided in this guide offer a framework for the systematic investigation of this compound's therapeutic potential. Further research is required to isolate sufficient quantities of pure this compound and to perform the described assays to generate the data needed to validate its purported biological effects and to elucidate its mechanisms of action.

References

Sterebin A: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterebin A is a naturally occurring sesquiterpenoid found in Stevia rebaudiana.[1][2] While research on many steviol glycosides has focused on their sweetening properties, emerging evidence suggests that other constituents of Stevia, including sterebins, possess significant biological activities. This technical guide provides a comprehensive overview of the current understanding of the in vitro mechanism of action of this compound and related compounds, with a focus on its anti-inflammatory, and potential cytotoxic effects. Due to the limited specific research on this compound, this guide incorporates data from closely related sterebins and other bioactive compounds from Stevia to infer its potential mechanisms, providing a foundation for future research and drug development.

Core Mechanisms of Action

The in vitro biological activities of this compound and related compounds appear to be primarily centered around the modulation of key signaling pathways involved in inflammation and cellular stress responses. The primary mechanisms identified in the literature include the inhibition of pro-inflammatory pathways such as NF-κB and MAPK, and the activation of the Nrf2-mediated antioxidant response.

Anti-inflammatory Activity

This compound has been suggested to possess anti-inflammatory properties by suppressing the production of pro-inflammatory mediators in murine macrophages.[3][4] This activity is likely mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, thereby reducing the expression of inflammatory cytokines.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli. The activation of MAPKs, such as p38, JNK, and ERK, leads to the activation of transcription factors that regulate the expression of inflammatory mediators.

Nrf2-Mediated Antioxidant Response

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it induces the expression of a wide range of antioxidant and cytoprotective genes. The flavanone sterubin, which is structurally related to sterebins, has been shown to be a potent activator of the Nrf2 pathway, suggesting that this compound may also exert its effects through this mechanism.[5]

Quantitative Data

Quantitative data on the specific bioactivities of this compound is currently limited in publicly available literature. However, data from related compounds can provide an initial indication of potential potency.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Sterebin O | B16 | Cytotoxicity | 9.8 µM | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's in vitro mechanism of action.

In Vitro Anti-inflammatory Activity Assay in LPS-stimulated RAW 264.7 Macrophages

This protocol is designed to assess the ability of this compound to inhibit the production of pro-inflammatory mediators in a well-established in vitro model of inflammation.

a. Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 24 hours.

b. Nitric Oxide (NO) Production Assay (Griess Test):

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

c. Cytokine Production Assay (ELISA):

-

Collect the cell culture supernatant as described above.

-

Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis of NF-κB and MAPK Pathway Activation

This protocol allows for the qualitative and semi-quantitative assessment of the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

a. Cell Lysis and Protein Quantification:

-

Treat RAW 264.7 cells with this compound and/or LPS as described in the anti-inflammatory assay.

-

After the desired treatment time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα degradation), wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

b. SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Nrf2 Activation Assay

This protocol is designed to determine if this compound can induce the nuclear translocation of Nrf2, a key step in its activation.

a. Nuclear and Cytoplasmic Extraction:

-

Treat cells (e.g., HepG2 or BV-2 microglia) with this compound for a specified time (e.g., 2-4 hours).

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.

b. Western Blot Analysis for Nrf2:

-

Perform Western blotting on the nuclear and cytoplasmic fractions as described above.

-

Probe the membranes with an antibody against Nrf2.

-

Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-tubulin) to confirm the purity of the fractions. An increase in the Nrf2 signal in the nuclear fraction indicates activation.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay can determine if this compound induces apoptosis in cancer cell lines.

a. Cell Treatment and Staining:

-

Treat cancer cells (e.g., B16 melanoma or other relevant lines) with various concentrations of this compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

b. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite FITC at 488 nm and measure emission at ~530 nm.

-

Excite PI at 488 nm and measure emission at >670 nm.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Inferred inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: Inferred inhibitory effect of this compound on the MAPK signaling pathway.

Caption: Inferred activation of the Nrf2 pathway by this compound, based on sterubin data.

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Conclusion and Future Directions

The available evidence, primarily from related compounds, suggests that this compound is a promising natural product with potential therapeutic applications, particularly in the context of inflammatory diseases. Its likely mechanism of action involves the modulation of the NF-κB and MAPK signaling pathways, and potentially the activation of the Nrf2 antioxidant response pathway.

However, there is a clear need for further research to specifically elucidate the in vitro and in vivo effects of this compound. Future studies should focus on:

-

Determining the IC50 and EC50 values of this compound in a variety of in vitro assays to quantify its potency.

-

Conducting comprehensive studies to confirm its inhibitory effects on the NF-κB and MAPK pathways , including the identification of specific molecular targets.

-

Investigating the potential of this compound to activate the Nrf2 pathway and its contribution to the compound's overall biological activity.

-

Evaluating the pro-apoptotic effects of this compound in various cancer cell lines to explore its potential as an anti-cancer agent.

-

Exploring the effects of this compound on other relevant signaling pathways , such as the JAK/STAT pathway, to gain a more complete understanding of its mechanism of action.

A more thorough investigation of this compound will be crucial for unlocking its full therapeutic potential and for the development of novel drugs based on its unique chemical structure.

References

- 1. (3E)-4-((1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)-3-buten-2-one | C18H30O4 | CID 21681091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB014009) - FooDB [foodb.ca]

- 3. Buy this compound | 107647-14-3 [smolecule.com]

- 4. (3E)-4-((1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl)-3-buten-2-one | 107647-14-3 | Benchchem [benchchem.com]

- 5. Structural Requirements for the Neuroprotective and Anti-Inflammatory Activities of the Flavanone Sterubin - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Sterebin A: A Technical Guide to its Natural Abundance and Analysis

For researchers, scientists, and professionals in drug development, understanding the natural occurrence and properties of bioactive compounds is paramount. Sterebin A, a labdane-type diterpene glycoside, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance of this compound in various plant species, detailed experimental protocols for its study, and visualizations of relevant biological and experimental pathways.

Natural Abundance of this compound

This compound is primarily known to be a constituent of Stevia rebaudiana Bertoni, a plant renowned for its sweet-tasting steviol glycosides.[1] It is also found in Blumea aromatica.[1] While this compound is recognized as one of the diterpenoids present in these species, it is considered a minor component.

Extensive quantitative analysis has been performed on the major steviol glycosides in Stevia rebaudiana, such as stevioside and rebaudioside A. These studies provide a valuable context for estimating the likely concentration range of minor constituents like this compound. The concentration of these major glycosides can vary significantly based on the plant's cultivar, age, and growing conditions.[2]

Table 1: Natural Abundance of Major Steviol Glycosides in Stevia rebaudiana Leaves (Dry Weight)

| Compound | Plant Species | Tissue | Concentration (% w/w) | Reference |

| Stevioside | Stevia rebaudiana | Leaves | 4 - 13 | [3] |

| Rebaudioside A | Stevia rebaudiana | Leaves | 2 - 4 | [3] |

| Stevioside | Stevia rebaudiana | Leaves | 3.24 - 7.8 | [3] |

| Stevioside | Stevia rebaudiana | Leaves | 7.66 - 8.28 | [2] |

| Rebaudioside A | Stevia rebaudiana | Leaves | 2.16 - 16.94 | [2] |

| Stevioside | Stevia rebaudiana | Leaves | 3.97 - 8.80 | [4] |

| Rebaudioside A | Stevia rebaudiana | Leaves | 4.03 - 15.15 | [4] |

Experimental Protocols

The isolation and quantification of this compound would follow the general principles established for other steviol glycosides and labdane diterpenoids. Below are detailed methodologies for key experiments.

Extraction of Steviol Glycosides

This protocol describes a general method for extracting steviol glycosides from dried plant material.

-

Materials:

-

Dried and powdered leaves of Stevia rebaudiana or Blumea aromatica.

-

Methanol or 70% Ethanol.

-

Shaking incubator or magnetic stirrer.

-

Filter paper (Whatman No. 1 or equivalent).

-

Rotary evaporator.

-

-

Procedure:

-

Weigh a known amount of dried and powdered plant material (e.g., 10 g).

-

Suspend the powder in a suitable volume of extraction solvent (e.g., 100 mL of methanol) in an Erlenmeyer flask.

-

Agitate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours) using a shaking incubator or magnetic stirrer.

-

Filter the mixture through filter paper to separate the extract from the solid plant residue.

-

Repeat the extraction process with the plant residue two more times to ensure complete extraction.

-

Combine the filtrates from all extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Isolation of this compound by Column Chromatography

This protocol outlines a general procedure for the separation of individual steviol glycosides from the crude extract.

-

Materials:

-

Crude steviol glycoside extract.

-

Silica gel (60-120 mesh) for column chromatography.

-

Glass column.

-

Solvent system (e.g., a gradient of chloroform and methanol).

-

Fraction collector.

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

-

TLC developing chamber.

-

Visualizing agent (e.g., anisaldehyde-sulfuric acid reagent).

-

-

Procedure:

-

Prepare a silica gel slurry in the initial, least polar solvent of the gradient system and pack it into the glass column.

-

Dissolve a known amount of the crude extract in a minimal amount of the initial solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the proportion of methanol).

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by spotting aliquots of the collected fractions onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system (e.g., chloroform:methanol:water, 65:35:10 v/v/v, lower phase).

-

Visualize the spots by spraying the plate with anisaldehyde-sulfuric acid reagent and heating.

-

Pool the fractions containing the compound of interest (this compound, identified by its specific Rf value compared to a standard if available).

-

Evaporate the solvent from the pooled fractions to obtain the isolated compound.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general HPLC method for the quantitative analysis of steviol glycosides.[5]

-

Instrumentation:

-

HPLC system equipped with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (or a buffer like sodium phosphate). A typical starting condition could be 30% acetonitrile, increasing to 80% over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

-

Procedure:

-

Prepare a series of standard solutions of the analyte (if a pure standard of this compound is available) at known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Prepare the sample for analysis by dissolving a precisely weighed amount of the isolated compound or a dried extract in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Inject the prepared sample into the HPLC system.

-

Identify the peak corresponding to this compound based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction, isolation, and quantification of this compound from plant material.

Caption: General workflow for this compound isolation and analysis.

Biosynthetic Pathway of Steviol Glycosides

This compound, being a labdane-type diterpenoid, shares its early biosynthetic pathway with other steviol glycosides. The pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP).

Caption: Biosynthesis of major steviol glycosides and proposed path for this compound.

General Plant Steroid Signaling Pathway

While a specific signaling pathway for this compound in plants has not been elucidated, the brassinosteroid signaling pathway serves as a well-characterized model for steroid perception and signal transduction in plants.

Caption: A generalized model of steroid hormone signaling in plants.

References

Spectroscopic and Biological Insights into Sterebin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterebin A, a sesquiterpenoid first isolated from Stevia rebaudiana, has garnered significant interest within the scientific community.[1] Its unique chemical structure and promising biological activities, particularly its anti-inflammatory and antioxidant properties, position it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological signaling pathways.

Molecular Structure and Properties

This compound is characterized by the molecular formula C₁₈H₃₀O₄, with a molecular weight of 310.4 g/mol and an exact mass of 310.21440943 Da.[2] Structurally, it is a sesquiterpenoid possessing a complex architecture.

Spectroscopic Data

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition and exact mass of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₃₀O₄ | [2] |

| Molecular Weight | 310.4 g/mol | [2] |

| Exact Mass | 310.21440943 Da | [2] |

Experimental Protocols

Isolation of this compound from Plant Material

A general protocol for the isolation of sesquiterpenoids like this compound from plant sources such as Stevia rebaudiana involves the following steps:

-

Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol, to isolate a wide range of secondary metabolites.

-

Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to fractionate the compounds based on their polarity. This compound, being a moderately polar sesquiterpenoid, is expected to be enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The enriched fraction is further purified using a combination of chromatographic techniques. This typically involves column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Experimental Workflow for Isolation and Purification

Caption: A generalized workflow for the isolation and purification of this compound.

NMR Spectroscopic Analysis

For the structural characterization of isolated this compound, the following NMR experiments are typically performed:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the number and types of protons and carbons in the molecule.

-

2D NMR:

-

COSY: To establish proton-proton correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

-

Experimental Workflow for NMR Analysis

Caption: A standard workflow for the NMR-based structural elucidation of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Analysis

HR-ESI-MS is employed to determine the accurate mass and elemental composition of this compound.

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The sample solution is introduced into the ESI source of the mass spectrometer.

-

Ionization: The compound is ionized, typically forming a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy, allowing for the determination of the elemental formula.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly in the realms of anti-inflammatory and antioxidant responses.

Anti-inflammatory and Antioxidant Activity: The Nrf2 Signaling Pathway

A key mechanism underlying the protective effects of this compound is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress and inflammation.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like this compound, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, leading to the transcription of a battery of cytoprotective enzymes and proteins.

Simplified Nrf2 Signaling Pathway Induced by this compound

Caption: this compound induces the Nrf2 signaling pathway, leading to cellular protection.

Conclusion

This compound is a promising natural product with significant therapeutic potential. While its complete spectroscopic characterization is a critical step for its advancement as a drug lead, the available data and understanding of its biological activity provide a strong foundation for future research. This guide offers a framework for researchers and drug development professionals to approach the study of this compound, from its isolation and characterization to the investigation of its mechanisms of action. Further studies to obtain and publish the complete ¹H and ¹³C NMR spectral data of this compound are highly encouraged to facilitate broader research and development efforts.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Sterebin A from Stevia Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction